Ondansetron-d3 Hydrochloride Salt

Catalog No.
S15750815
CAS No.
M.F
C18H20ClN3O
M. Wt
332.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ondansetron-d3 Hydrochloride Salt

Product Name

Ondansetron-d3 Hydrochloride Salt

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride

Molecular Formula

C18H20ClN3O

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3;

InChI Key

MKBLHFILKIKSQM-MUTAZJQDSA-N

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C.Cl

Ondansetron-d3 Hydrochloride Salt is a deuterated form of ondansetron, a selective serotonin 5-HT3 receptor antagonist. The compound is represented by the chemical formula C18H20ClN3O and is primarily utilized in the pharmaceutical industry for its antiemetic properties. Ondansetron-d3 Hydrochloride Salt is designed to improve the pharmacokinetic profile of ondansetron, enhancing its stability and efficacy in various applications, particularly in the treatment of nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery .

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of deuterium atoms can alter reaction rates and mechanisms compared to non-deuterated counterparts, providing insights into reaction pathways.
  • Acid-Base Reactions: As a salt, it can undergo protonation and deprotonation reactions, which are important for its solubility and bioavailability.
  • Hydrolysis: The compound may be subject to hydrolytic degradation under certain conditions, affecting its stability.

These reactions are critical for understanding the compound's behavior in biological systems and its synthesis processes.

Ondansetron-d3 Hydrochloride Salt exhibits similar biological activity to ondansetron, primarily acting as a competitive antagonist at the serotonin 5-HT3 receptors. This mechanism is crucial for its efficacy in preventing nausea and vomiting induced by chemotherapy and surgery. The deuterated form may offer enhanced metabolic stability, potentially leading to prolonged action within the body .

The biological activity includes:

  • Antiemetic Effects: Effective in reducing nausea and vomiting by blocking serotonin's action at 5-HT3 receptors located in the central nervous system and gastrointestinal tract.
  • Potential Research

The synthesis of Ondansetron-d3 Hydrochloride Salt typically involves the following methods:

  • Deuteration: The introduction of deuterium into the ondansetron molecule can be achieved through various isotopic labeling techniques, often using deuterated solvents or reagents during the synthesis process.
  • Salt Formation: The hydrochloride salt is formed by reacting ondansetron-d3 with hydrochloric acid, ensuring solubility and stability for pharmaceutical applications.
  • Purification Techniques: Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring high purity levels necessary for clinical use.

These methods highlight the complexity involved in producing a pharmaceutical-grade compound that meets regulatory standards.

Ondansetron-d3 Hydrochloride Salt has several significant applications:

  • Pharmaceutical Development: Used as a reference standard in research and development settings to study drug interactions and pharmacokinetics.
  • Clinical Research: Facilitates studies on the efficacy of ondansetron formulations in various patient populations.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.

The compound's role as a reference material is crucial for quality control in pharmaceutical manufacturing .

Interaction studies involving Ondansetron-d3 Hydrochloride Salt focus on its pharmacological interactions with other drugs. Key areas include:

  • Drug Metabolism: Investigating how deuteration affects metabolic pathways compared to non-deuterated ondansetron.
  • Synergistic Effects: Assessing potential synergistic effects when combined with other antiemetic agents or chemotherapy drugs.
  • Safety Profile: Evaluating interactions that could impact safety or efficacy, particularly concerning QT interval prolongation associated with ondansetron .

These studies are essential for understanding how Ondansetron-d3 Hydrochloride Salt can be effectively integrated into treatment regimens.

Several compounds share structural similarities with Ondansetron-d3 Hydrochloride Salt. A comparison highlights their unique features:

Compound NameStructure TypeKey Features
OndansetronNon-deuterated formStandard antiemetic used widely; established efficacy
GranisetronSelective 5-HT3 antagonistLonger half-life; used for chemotherapy-induced nausea
PalonosetronLong-acting 5-HT3 antagonistGreater potency; extended duration of action
RamosetronSelective 5-HT3 antagonistFewer side effects; used primarily in Asia

Ondansetron-d3 Hydrochloride Salt's uniqueness lies in its deuterated structure, which may offer advantages in pharmacokinetic studies while retaining the core functionality of ondansetron. This makes it particularly valuable for research applications where isotopic labeling can provide deeper insights into drug behavior .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

332.1483202 g/mol

Monoisotopic Mass

332.1483202 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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